Amino(2,4-dimethylphenyl)acetic acid
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Overview
Description
Amino(2,4-dimethylphenyl)acetic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Chromatographic Analysis
Amino(2,4-dimethylphenyl)acetic acid derivatives have been utilized in the development of liquid chromatographic methods. For instance, 4-amino-N-(2,6-dimethylphenyl)-benzamide, a compound related to this compound, has been studied for its potential as a new anticonvulsant. A method for liquid chromatographic determination of its serum and urine concentrations was developed, crucial for pharmacokinetic studies (Dockens, Ravis, & Clark, 1987).
Anticonvulsant Research
Compounds structurally related to this compound have been explored for their anticonvulsant properties. One such compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, showed effective anticonvulsant activity in animal models (Robertson et al., 1987).
Impact on Polymorphism and Crystal Shape
Research has been conducted on mefenamic acid, a compound similar to this compound, to study the effects of solvents on its polymorphism and crystal shape. This kind of research is significant in understanding the physical properties of pharmaceutical compounds (Mudalip et al., 2018).
Herbicide Degradation and Movement Studies
This compound's structural analogs, like 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their degradation and movement in the soil under different conditions. These studies are crucial for understanding the environmental impact of herbicides (Wilson & Cheng, 1976).
Analysis of Fluorescence Quenching Properties
The fluorescence quenching properties of compounds related to this compound, such as dinitrophenols, have been investigated. Understanding these properties can help explain the toxicity of these compounds (Dumitraş Huţanu & Pintilie, 2013).
Antitumor Activity Studies
Compounds like 5,6-dimethylxanthenone-4-acetic acid, structurally related to this compound, have been investigated for their antitumor activities. Such studies are vital for the development of new anticancer drugs (Zhao et al., 2002).
Corrosion Inhibition Effects
Amino acids containing functional groups similar to those in this compound have been studied for their corrosion inhibition effects. This research is important for industrial applications, particularly in metal preservation (Kaya et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in electronically divergent processes with a metal catalyst . This involves oxidative addition with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s plausible that the compound could be involved in the synthesis of other complex molecules through suzuki–miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Result of Action
Given its potential involvement in suzuki–miyaura coupling reactions , the compound could contribute to the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-amino-2-(2,4-dimethylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXDTKWYXLIFNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378232 |
Source
|
Record name | amino(2,4-dimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299168-20-0 |
Source
|
Record name | amino(2,4-dimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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